Cas no 100702-98-5 ([1,1'-Biphenyl]-4,4'-diol,2,3,5,6-tetrachloro-)
![[1,1'-Biphenyl]-4,4'-diol,2,3,5,6-tetrachloro- structure](https://nl.kuujia.com/scimg/cas/100702-98-5x500.png)
100702-98-5 structure
Productnaam:[1,1'-Biphenyl]-4,4'-diol,2,3,5,6-tetrachloro-
[1,1'-Biphenyl]-4,4'-diol,2,3,5,6-tetrachloro- Chemische en fysische eigenschappen
Naam en identificatie
-
- [1,1'-Biphenyl]-4,4'-diol,2,3,5,6-tetrachloro-
- 2,3,5,6-tetrachloro-4-(4-hydroxyphenyl)phenol
- 2,3,5,6-Tetrachlorobiphenyl-4,4'-diol
- SCHEMBL6273601
- 52KVB3B95P
- CHEBI:34223
- tetrachlorodihydroxybiphenyl
- 2,3,5,6-Tetrachloro[1,1'-biphenyl]-4,4'-diol
- (1,1'-Biphenyl)-4,4'-diol, 2,3,5,6-tetrachloro-
- 2,3,5,6-Tetrachloro-4,4'-biphenyldiol
- 2,3,5,6-tetrachloro-1,1'-biphenyl-4,4'-diol
- [1,1'-Biphenyl]-4,4'-diol, 2,3,5,6-tetrachloro-
- DTXSID30143474
- 2,3,5,6-tetrachloro-[1,1'-biphenyl]-4,4'-diol
- PD144576
- Q27115918
- NS00006908
- CHEMBL352220
- 100702-98-5
-
- Inchi: InChI=1S/C12H6Cl4O2/c13-8-7(5-1-3-6(17)4-2-5)9(14)11(16)12(18)10(8)15/h1-4,17-18H
- InChI-sleutel: ZTJLKJPIKUPJIB-UHFFFAOYSA-N
- LACHT: OC1C=CC(C2C(Cl)=C(Cl)C(O)=C(Cl)C=2Cl)=CC=1
Berekende eigenschappen
- Exacte massa: 321.91238
- Monoisotopische massa: 321.912
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 1
- Complexiteit: 267
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 40.5Ų
- XLogP3: 5.3
Experimentele eigenschappen
- Dichtheid: 1.624
- Kookpunt: 382.5°C at 760 mmHg
- Vlampunt: 185.1°C
- Brekindex: 1.666
- PSA: 40.46
- LogboekP: 5.37840
[1,1'-Biphenyl]-4,4'-diol,2,3,5,6-tetrachloro- Gerelateerde literatuur
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
5. Back matter
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